

Physical properties of 2-Amino-3-bromo-5-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitropyridine

Cat. No.: B103754

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An In-depth Technical Guide to the Physical Properties of **2-Amino-3-bromo-5-nitropyridine**

Abstract

2-Amino-3-bromo-5-nitropyridine (CAS No. 15862-31-4) is a pivotal heterocyclic building block in modern organic synthesis, with significant applications in the development of novel pharmaceutical agents and advanced materials.^[1] Its unique molecular architecture, featuring an amino group, a bromine atom, and a nitro group on a pyridine core, imparts a distinct reactivity profile that is highly valued by medicinal chemists and material scientists.^[1] A thorough understanding of its physical properties is paramount for its effective utilization, from optimizing reaction conditions and ensuring process safety to designing robust formulation strategies for downstream applications. This guide provides a comprehensive analysis of the core physical and chemical properties of **2-Amino-3-bromo-5-nitropyridine**, grounded in experimental data and established analytical methodologies. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in work involving this versatile intermediate.

Molecular Identity and Physicochemical Descriptors

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and electronic features of **2-Amino-3-bromo-5-nitropyridine** are directly responsible for its chemical behavior and physical attributes. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating amino

group, creates a complex electronic environment that dictates its reactivity in synthetic transformations, such as nucleophilic substitutions and cross-coupling reactions.[1]

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References

- 1. chemimpex.com [chemimpex.com]
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